1-Bromo-5-chloro-3-methyl-2-nitrobenzene
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Overview
Description
1-Bromo-5-chloro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzene, characterized by the presence of bromine, chlorine, methyl, and nitro groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene can be synthesized through several methods:
Bromination of 4-chloro-3-nitrotoluene: This involves the reaction of 4-chloro-3-nitrotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination of 4-bromo-3-nitrotoluene: This method involves the reaction of 4-bromo-3-nitrotoluene with chlorine gas in the presence of a catalyst.
Nitration of 1-bromo-5-chloro-2-methyltoluene: This involves the nitration of 1-bromo-5-chloro-2-methyltoluene using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with continuous monitoring of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo further substitution reactions where the bromine, chlorine, or nitro groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Carboxylic Acids: Oxidation of the methyl group forms carboxylic acids.
Scientific Research Applications
1-Bromo-5-chloro-3-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-3-methyl-2-nitrobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Similar in structure but lacks the chlorine and methyl groups.
1-Bromo-4-nitrobenzene: Similar but with different positions of the nitro and bromine groups.
2-Bromo-4-chloro-6-nitrotoluene: Similar but with different positions of the substituents.
Uniqueness: 1-Bromo-5-chloro-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H5BrClNO2 |
---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
1-bromo-5-chloro-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-2-5(9)3-6(8)7(4)10(11)12/h2-3H,1H3 |
InChI Key |
DUJXELXTVQTLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])Br)Cl |
Origin of Product |
United States |
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